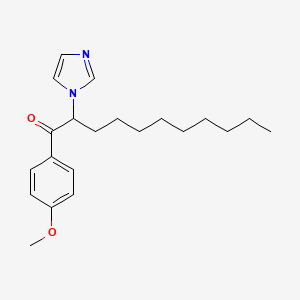![molecular formula C16H34N2O2 B14517084 2-[(2-Aminoethyl)amino]tetradecanoic acid CAS No. 62796-63-8](/img/structure/B14517084.png)
2-[(2-Aminoethyl)amino]tetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoethyl)amino]tetradecanoic acid is a compound with the molecular formula C16H34N2O2 It is a derivative of tetradecanoic acid, where an aminoethyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]tetradecanoic acid can be achieved through several methods. One common approach involves the reaction of tetradecanoic acid with 2-aminoethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminoethyl)amino]tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
2-[(2-Aminoethyl)amino]tetradecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell metabolism and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(2-Aminoethyl)amino]tetradecanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. These interactions can modulate cellular functions and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoic acid: A saturated fatty acid with a similar carbon chain length.
2-Amino-tetradecanoic acid: A derivative with an amino group attached to the carbon chain.
2-Methyl-tetradecanoic acid: A methylated derivative of tetradecanoic acid.
Uniqueness
2-[(2-Aminoethyl)amino]tetradecanoic acid is unique due to the presence of both amino and aminoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
62796-63-8 |
|---|---|
Formule moléculaire |
C16H34N2O2 |
Poids moléculaire |
286.45 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)tetradecanoic acid |
InChI |
InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(16(19)20)18-14-13-17/h15,18H,2-14,17H2,1H3,(H,19,20) |
Clé InChI |
XLURODZJHHHHPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




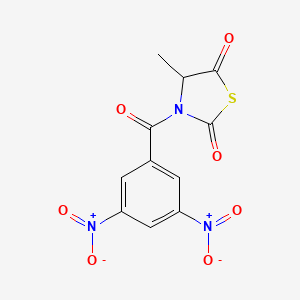
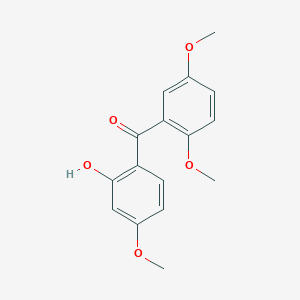
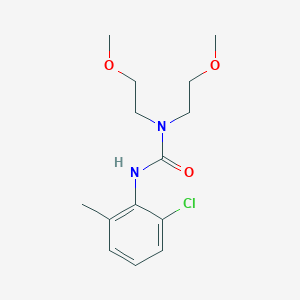
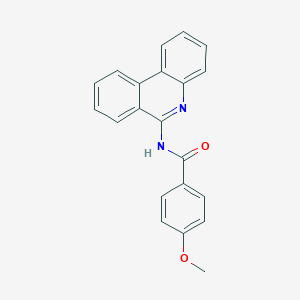
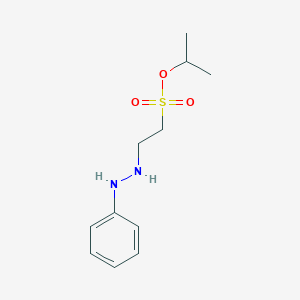
![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
